molecular formula C6H5N3O B2589514 5-Methoxypyrimidine-2-carbonitrile CAS No. 87362-32-1

5-Methoxypyrimidine-2-carbonitrile

Cat. No.: B2589514
CAS No.: 87362-32-1
M. Wt: 135.126
InChI Key: XNTMYEPSFCHEPA-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-2-carbonitrile is an organic compound with the molecular formula C6H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a methoxy group at the 5-position and a cyano group at the 2-position of the pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

5-Methoxypyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.

    Medicine: It is investigated for its potential use in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of agrochemicals and dyes.

Safety and Hazards

5-Methoxypyrimidine-2-carbonitrile is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, and H331 . These statements correspond to toxicity if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyrimidine-2-carbonitrile typically involves the reaction of 5-methoxypyrimidine with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyano group at the 2-position of the pyrimidine ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 5-formylpyrimidine-2-carbonitrile or 5-carboxypyrimidine-2-carbonitrile.

    Reduction: Formation of 5-methoxypyrimidine-2-amine.

    Substitution: Formation of 5-halopyrimidine-2-carbonitrile derivatives.

Comparison with Similar Compounds

    5-Methylpyrimidine-2-carbonitrile: Similar structure but with a methyl group instead of a methoxy group.

    5-Chloropyrimidine-2-carbonitrile: Contains a chlorine atom instead of a methoxy group.

    5-Bromopyrimidine-2-carbonitrile: Contains a bromine atom instead of a methoxy group.

Uniqueness: 5-Methoxypyrimidine-2-carbonitrile is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-methoxypyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTMYEPSFCHEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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